N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Description
N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl3N3O3S and its molecular weight is 478.81. The purity is usually 95%.
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Biological Activity
N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiophene ring and a piperazine moiety, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and relevant findings from research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22ClN3O3S
- Molecular Weight : 385.90 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the thiophene ring enhances its ability to interact with biomolecules due to its aromatic nature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, which share structural similarities with the compound . For instance, a study demonstrated that certain thiophene derivatives exhibited significant cytotoxic activity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM . The mechanism involved disruption of microtubule dynamics, akin to the action of known chemotherapeutics like Combretastatin A-4.
Neuroprotective Effects
Compounds structurally related to this compound have shown neuroprotective effects in various models. For example, N-(piperidin-4-yl)thiophene derivatives were reported to exhibit analgesic and anti-inflammatory properties, potentially through modulation of central nervous system receptors. This suggests that similar mechanisms may be at play for the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., dichlorophenyl) has been associated with enhanced potency against cancer cell lines.
- Ring Modifications : Variations in the thiophene or piperazine rings can significantly alter the pharmacological profile and selectivity towards specific targets .
Compound | IC50 (µM) | Biological Activity |
---|---|---|
Compound A | 5.46 | Anticancer (Hep3B) |
Compound B | 12.58 | Anticancer (Hep3B) |
Compound C | [value] | Neuroprotective |
Study on Anticancer Activity
In a study conducted by [source], several thiophene carboxamide derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with halogen substitutions showed improved efficacy against Hep3B cells compared to unsubstituted analogs. The study concluded that structural modifications could lead to enhanced therapeutic profiles.
Neurobehavioral Studies
Research on related compounds indicated that exposure to certain derivatives led to neurobehavioral changes in animal models, emphasizing the importance of pharmacokinetics and toxicity assessments in drug development . This highlights the need for thorough evaluation when considering therapeutic applications for compounds like this compound.
Properties
IUPAC Name |
N-[2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S.ClH/c20-15-1-2-17(16(21)11-15)27-12-18(25)24-8-6-23(7-9-24)5-4-22-19(26)14-3-10-28-13-14;/h1-3,10-11,13H,4-9,12H2,(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXZOOQRDZIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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